5-(2,6-Dimethylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine
Description
Properties
IUPAC Name |
5-(2,6-dimethylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4S/c1-6-4-3-5-7(2)13(6)9-12-11-8(10)14-9/h6-7H,3-5H2,1-2H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQXUFKAVNHPLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C2=NN=C(S2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-Dimethylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-dimethylpiperidine with thiocarbohydrazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(2,6-Dimethylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the thiadiazole ring into more reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiadiazole derivatives
Substitution: Various substituted thiadiazole derivatives
Scientific Research Applications
Basic Characteristics
- Molecular Formula : C9H16N4S
- Molecular Weight : 212.32 g/mol
- CAS Number : 71125-49-0
- Boiling Point : 348.7 ± 25.0 °C (Predicted)
- Density : 1.180 ± 0.06 g/cm³ (Predicted)
- pKa : 7.94 ± 0.10 (Predicted)
These properties suggest that the compound has favorable characteristics for various applications, particularly in drug development and agrochemicals.
Antimicrobial Activity
Recent studies have indicated that 5-(2,6-Dimethylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine exhibits significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry demonstrated its effectiveness against a range of bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anticancer Properties
Another promising application is in oncology. Research has shown that this compound can inhibit tumor growth in various cancer cell lines. A notable case study involved the use of this thiadiazole derivative in combination with other chemotherapeutic agents, which resulted in enhanced efficacy against breast cancer cells . The compound's ability to induce apoptosis in cancer cells while sparing normal cells is a significant advantage.
Neurological Applications
The piperidine moiety within the compound suggests potential applications in treating neurological disorders. Preliminary studies indicate that it may possess neuroprotective effects, making it a candidate for further investigation in conditions such as Alzheimer's disease and Parkinson's disease .
Pesticidal Activity
The compound has shown promise as a pesticide. Field trials indicated that formulations containing this compound effectively reduced pest populations while minimizing harm to beneficial insects. Its mode of action appears to target specific enzymes critical to pest survival .
Herbicidal Properties
In addition to its pesticidal activity, this compound has been evaluated for herbicidal properties against common agricultural weeds. Laboratory studies have demonstrated effective inhibition of weed germination and growth at low concentrations .
Polymer Development
The incorporation of this compound into polymer matrices has been explored for creating materials with enhanced thermal stability and mechanical properties. Research indicates that polymers modified with this compound exhibit improved resistance to degradation under environmental stressors .
Coatings and Films
This compound is also being investigated for use in coatings and films due to its potential UV-blocking properties and durability. Initial tests show that coatings incorporating the thiadiazole structure provide better protection against UV radiation compared to standard formulations .
Mechanism of Action
The mechanism of action of 5-(2,6-Dimethylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Substituent Effects on Thiadiazole Derivatives
Key Observations :
- The 2,6-dimethylpiperidine group in the target compound introduces conformational rigidity and basicity, contrasting with the planar aromatic systems in phenyl or pyridyl derivatives. This may enhance solubility in acidic environments (via protonation) .
- Steric effects : The methyl groups on the piperidine ring may hinder interactions with enzymatic pockets compared to less bulky substituents like 4-methylphenyl .
Key Observations :
- The target compound’s synthesis is inferred to require nucleophilic aromatic substitution , whereas aryl derivatives often utilize condensation or cyclization reactions .
- Ultrasound-assisted synthesis (e.g., for benzylthio derivatives) demonstrates improved efficiency, suggesting a viable optimization route for the target compound .
Key Observations :
- The 2,6-dimethylpiperidine group may improve blood-brain barrier penetration due to increased lipophilicity, making the target compound a candidate for central nervous system-targeted therapies.
- Fluorophenyl derivatives exhibit cytotoxicity, suggesting that electron-withdrawing groups enhance bioactivity .
Biological Activity
5-(2,6-Dimethylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Molecular Structure and Formula
- Molecular Formula : C₉H₁₆N₄S
- Molar Mass : 212.32 g/mol
- CAS Number : 71125-49-0
The compound features a thiadiazole ring linked to a piperidine moiety, which is known to influence its biological activity through various mechanisms.
Antimicrobial Activity
Research has demonstrated that derivatives of 1,3,4-thiadiazoles exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to this compound possess activity against various bacterial strains.
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Organism | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| A1 | Staphylococcus aureus | 15 | 62.5 |
| A2 | Escherichia coli | 18 | 31.25 |
| B2 | Pseudomonas aeruginosa | 16 | 125 |
| A3 | Aspergillus niger | 14 | 50 |
The above table summarizes key findings from studies evaluating the antibacterial efficacy of thiadiazole derivatives. Notably, compounds A1 and A2 showed promising results against Gram-positive and Gram-negative bacteria.
Anticancer Activity
The anticancer potential of thiadiazole derivatives has also been explored extensively. Compounds containing the thiadiazole ring have been reported to inhibit cancer cell proliferation through various mechanisms.
Table 2: Anticancer Activity Against Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| C1 | HepG-2 | 4.37 ± 0.7 |
| C2 | A-549 | 8.03 ± 0.5 |
| C3 | MCF-7 | 10.5 ± 0.9 |
This table highlights the cytotoxic effects observed in different cancer cell lines, indicating that certain derivatives of the compound may act as effective anticancer agents.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Nucleic Acid Synthesis : Thiadiazole derivatives can interfere with RNA and DNA synthesis in microbial and cancer cells.
- Enzyme Inhibition : These compounds may inhibit key enzymes involved in cell proliferation and metabolism.
- Membrane Disruption : The lipophilicity imparted by the piperidine moiety enhances membrane penetration and disrupts microbial membranes.
Case Studies
Several case studies have documented the effectiveness of thiadiazole derivatives in clinical settings:
- Study on Antibacterial Efficacy : A study conducted by Mahendrasinh et al. (2013) evaluated various thiadiazole derivatives for their antibacterial properties against common pathogens. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating infections .
- Anticancer Research : Another investigation reported by Dogan et al. (2018) focused on the anticancer effects of thiadiazole compounds on HepG-2 cells. The study found that specific derivatives exhibited potent cytotoxicity with low IC50 values, indicating their potential as lead compounds in cancer therapy .
Q & A
Basic: What are the standard synthetic routes for 1,3,4-thiadiazol-2-amine derivatives, and how can they be adapted for synthesizing the target compound?
Methodological Answer:
The synthesis of 1,3,4-thiadiazole derivatives typically involves cyclocondensation reactions. For example:
- Hydrazide-thiocyanate cyclization : Reacting substituted hydrazides with potassium thiocyanate in concentrated sulfuric acid (e.g., synthesis of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine via isonicotinoyl hydrazide cyclization .
- Thermal cyclization : Heating carboxylic acid derivatives (e.g., 4-pyridinecarboxylic acid) with thiosemicarbazide at 363 K for 6 hours, followed by crystallization from ethanol or acetone .
Adaptation : To synthesize the target compound, substitute the pyridine moiety with 2,6-dimethylpiperidine. Optimize reaction conditions (e.g., solvent, temperature, stoichiometry) using computational tools like quantum chemical calculations to predict favorable pathways .
Basic: How are structural ambiguities resolved in 1,3,4-thiadiazole derivatives, particularly regarding regiochemistry and conformation?
Methodological Answer:
- X-ray crystallography : Determines bond lengths, angles, and dihedral angles (e.g., two distinct molecular conformations in 5-(4-pyridyl)-1,3,4-thiadiazol-2-amine with dihedral angles of 18.2° and 30.3° between thiadiazole and pyridine rings .
- NMR and FTIR : Assign signals based on substituent effects. For example, NH groups in thiadiazoles show characteristic IR stretches at ~3300 cm and distinct H NMR singlets (~5.5 ppm) .
Advanced: How can computational methods optimize reaction conditions for synthesizing thiadiazole derivatives?
Methodological Answer:
- Reaction path search : Use quantum chemical calculations (e.g., density functional theory) to model transition states and identify low-energy pathways .
- Machine learning : Train models on existing reaction data (e.g., solvent polarity, temperature, catalyst effects) to predict optimal conditions. For example, Pd(PPh)-catalyzed coupling reactions at 150°C in DME:HO (10:1) for introducing pyridyl groups .
- Process simulation : Tools like COMSOL Multiphysics enable virtual testing of reactor designs and heat/mass transfer effects .
Advanced: How to design experiments to resolve contradictions in biological activity data for structurally similar thiadiazoles?
Methodological Answer:
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., 2,6-dimethylpiperidine vs. pyridine) and test against biological targets. For example, antimicrobial assays for 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine derivatives showed activity dependent on electron-withdrawing groups .
- Statistical analysis : Apply factorial design to isolate variables (e.g., substituent position, solvent polarity) contributing to activity discrepancies .
- Molecular docking : Compare binding affinities of derivatives with target proteins (e.g., bacterial enzymes) using software like AutoDock .
Advanced: What strategies mitigate challenges in crystallizing thiadiazole derivatives for structural studies?
Methodological Answer:
- Solvent screening : Use slow evaporation of polar aprotic solvents (e.g., acetone, DMF) to promote hydrogen-bonded networks. For example, N–H···N interactions in 5-(4-pyridyl)-1,3,4-thiadiazol-2-amine formed 2D supramolecular structures .
- Additive-assisted crystallization : Introduce co-crystallizing agents (e.g., trifluoroacetic acid) to stabilize specific conformations.
- Temperature control : Gradual cooling from 363 K to room temperature minimizes disorder, as demonstrated in analogous thiadiazole syntheses .
Basic: What analytical techniques validate the purity and identity of thiadiazole derivatives?
Methodological Answer:
- Chromatography : HPLC or TLC with UV detection (λ ~254 nm) to assess purity.
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] for CHNS: 192.24 g/mol ).
- Multinuclear NMR : C NMR distinguishes thiadiazole carbons (δ ~160-170 ppm for C2 and C5) from alkyl/aryl substituents .
Advanced: How can supramolecular interactions in thiadiazole derivatives be exploited for material science applications?
Methodological Answer:
- Hydrogen-bonding networks : Design derivatives with multiple N–H donors (e.g., 2-amine groups) to form stable frameworks. For example, 5-(4-pyridyl)-1,3,4-thiadiazol-2-amine exhibits 2D layers via N–H···N bonds .
- Coordination polymers : Introduce metal-binding sites (e.g., pyridyl groups) for constructing MOFs. Analogous Co(II) complexes with tris(2-pyridylmethyl)amine ligands demonstrate structural versatility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
